5,7,8-Trihydroxy-3-methoxyflavone is a natural product found in Achyrocline flaccida and Nothofagus with data available.
5,7,8-Trihydroxy-3-methoxyflavone
CAS No.: 33910-28-0
Cat. No.: VC20659941
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33910-28-0 |
---|---|
Molecular Formula | C16H12O6 |
Molecular Weight | 300.26 g/mol |
IUPAC Name | 5,7,8-trihydroxy-3-methoxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C16H12O6/c1-21-16-13(20)11-9(17)7-10(18)12(19)15(11)22-14(16)8-5-3-2-4-6-8/h2-7,17-19H,1H3 |
Standard InChI Key | IDYSOKBAVNNCSS-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Taxonomic Classification and Nomenclature
5,7,8-Trihydroxy-3-methoxyflavone belongs to the class of phenylpropanoids and polyketides, specifically categorized under O-methylated flavonoids with a 3-O-methylated substitution pattern . Its IUPAC name, 5,7,8-trihydroxy-3-methoxy-2-phenylchromen-4-one, reflects the positions of hydroxyl (-OH) and methoxy (-OCH) groups on the flavone scaffold. The phenyl group at C2 and ketone at C4 define its core structure, while substitutions at C3, C5, C7, and C8 dictate its biochemical interactions .
Structural Representation and Isomerism
The compound’s canonical SMILES notation, COC1=C(OC2=C(C1=O)C(=CC(=C2O)O)O)C3=CC=CC=C3, encodes its planar structure, emphasizing the methoxy group at C3 and hydroxyl groups at C5, C7, and C8 . The isomeric SMILES confirms the absence of stereocenters, rendering it achiral. Its InChIKey (IDYSOKBAVNNCSS-UHFFFAOYSA-N) provides a unique identifier for database searches and computational modeling .
Physicochemical Properties
Molecular Descriptors and Polarity
With a topological polar surface area (TPSA) of 96.20 Ų and an XLogP value of 2.80, 5,7,8-trihydroxy-3-methoxyflavone exhibits moderate lipophilicity, balancing solubility and membrane permeability . The presence of three hydroxyl groups contributes to its hydrogen-bonding capacity (H-bond donors: 3; acceptors: 6), while the methoxy group enhances hydrophobic interactions . These properties align with Lipinski’s rule of five, suggesting oral bioavailability potential .
Spectral and Stability Characteristics
The compound’s exact mass (300.06338810 g/mol) and isotopic composition facilitate its identification via mass spectrometry. Stability is influenced by intramolecular hydrogen bonding (IHB) between the C5 hydroxyl and C4 carbonyl groups, a feature common in flavonoids that enhances resonance stabilization and redox activity .
Pharmacokinetic and ADMET Profiles
Metabolism and Excretion
The compound is a substrate for P-glycoprotein (90.01% probability), suggesting efflux transporter involvement in its excretion . Cytochrome P450 interactions are minimal, with low probabilities of CYP3A4 (55.36%), CYP2C9 (68.87%), and CYP2D6 (83.7%) substrate activity, reducing the risk of drug-drug interactions .
Biological Activities and Anticancer Mechanisms
Cytotoxicity in Breast Cancer Models
In MCF-7 breast cancer cells, structurally analogous methoxyflavones demonstrate IC values as low as 0.3 μM, with apoptosis induction via mitochondrial membrane potential loss . The 3-methoxy group in 5,7,8-trihydroxy-3-methoxyflavone likely enhances lipophilicity, facilitating hydrophobic interactions with oncogenic targets . Comparative studies show that methoxylation at C3 preserves bioactivity, while excessive substitution (e.g., C6, C7, C8) may sterically hinder target binding .
Melanoma and Cervical Cancer Inhibition
In A2058 melanoma cells, derivatives with hydroxy-methoxy juxtaposition on ring B (e.g., 5,7,5′-trihydroxy-3,6,3′,4′-TeMF) exhibit IC values of 3.92 μM, mediated by caspase-3 activation . For cervical cancer (HeLa), methoxyflavones with C6/7/8-OCH substitutions show moderate activity (IC: 4.83–55.31 μM), underscoring the importance of ring A modifications .
Synthetic and Natural Occurrence
Biosynthetic Pathways
5,7,8-Trihydroxy-3-methoxyflavone is hypothesized to originate from the methylation of precursor flavonoids like galangin (5,7-trihydroxyflavone) by O-methyltransferases. Glycosmis ovoidea and related species are potential natural sources, though isolation yields remain low .
Laboratory Synthesis
Synthetic routes typically involve Algar-Flynn-Oyamada oxidation of chalcone intermediates, followed by selective methylation using dimethyl sulfate or methyl iodide. Challenges include regioselective protection of hydroxyl groups to prevent over-methylation .
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